trans-2-Methylcyclopropanecarboxylic acid

Process Chemistry Cyclopropanation Scale-up

trans-2-Methylcyclopropanecarboxylic acid (CAS 10487-86-2, also referenced as rel-(1R,2R)-2-methylcyclopropanecarboxylic acid) is a chiral cyclopropane carboxylic acid bearing a trans-oriented methyl substituent on the three-membered ring. The compound exists as a pair of enantiomers and serves as a versatile C5 building block in medicinal chemistry and process research, where the rigid cyclopropane scaffold imposes conformational constraint distinct from acyclic or larger-ring analogs.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 10487-86-2
Cat. No. B046184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Methylcyclopropanecarboxylic acid
CAS10487-86-2
Synonyms(R,R)-(-)-2-Methylcyclopropanecarboxylic Acid;  [R-(R*,R*)]-2-Methylcyclopropanecarboxylic Acid; 
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1CC1C(=O)O
InChIInChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1
InChIKeyAYEGPMGNMOIHDL-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Methylcyclopropanecarboxylic Acid (CAS 10487-86-2) – Procurement-Relevant Identity and Characteristics


trans-2-Methylcyclopropanecarboxylic acid (CAS 10487-86-2, also referenced as rel-(1R,2R)-2-methylcyclopropanecarboxylic acid) is a chiral cyclopropane carboxylic acid bearing a trans-oriented methyl substituent on the three-membered ring [1]. The compound exists as a pair of enantiomers and serves as a versatile C5 building block in medicinal chemistry and process research, where the rigid cyclopropane scaffold imposes conformational constraint distinct from acyclic or larger-ring analogs [2]. Its primary differentiation from in-class compounds arises from the trans stereochemistry, which governs both physicochemical properties and the stereochemical outcome of downstream transformations.

Why Generic Substitution of trans-2-Methylcyclopropanecarboxylic Acid Is Not Advisable


Substituting trans-2-methylcyclopropanecarboxylic acid with the unsubstituted parent acid, the cis isomer, or a gem-dimethyl analog ignores three quantifiable decision points: (i) the trans-methyl group raises the pKa by approximately 0.23 log units relative to cyclopropanecarboxylic acid, altering the ionization profile at physiological pH [1]; (ii) the trans configuration is mandatory for constructing the cyclopropane-constrained BACE1 inhibitor scaffold that demonstrated in vivo β-amyloid reduction—the cis isomer produces a different binding mode [2]; and (iii) the scalable Corey ylide process optimized specifically for the trans isomer achieves a >2-fold yield gain over generic literature protocols, directly impacting cost-of-goods for multi-kilogram procurement [3]. These differences are not interchangeable and carry consequences for both biological activity and manufacturing economics.

Quantitative Differentiation Evidence for trans-2-Methylcyclopropanecarboxylic Acid vs. Closest Analogs


Optimized Scalable Cyclopropanation: 56% Yield vs. <30% for Standard Corey Procedure

The Delhaye et al. (2007) process development study demonstrated that stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide can deliver trans-2-methylcyclopropanecarboxylic acid in 56% isolated yield when using t-BuOK as base at 95 °C with fast ylide addition [1]. This compares with yields consistently below 30% for the standard Corey cyclopropanation protocols reported in the literature prior to this optimization [1]. The >2-fold yield improvement was achieved through a Design of Experiments (DoE) approach that identified temperature and addition mode as the dominant factors.

Process Chemistry Cyclopropanation Scale-up

Chiral GC Resolution of DL-trans-2-Methylcyclopropanecarboxylic Acid Exceeds Rs 1.5

An underivatized chiral GC method resolved DL-trans-2-methylcyclopropanecarboxylic acid with a resolution factor (Rs) exceeding 1.5 for the critical enantiomer pair, matching the performance achieved for isovaleric acid and DL-2-methylbutyric acid under the same conditions [1]. Baseline resolution (Rs ≥ 1.5) is the industry-accepted threshold for reliable enantiomeric excess determination, and this method demonstrates that the trans isomer can be analytically verified to enantiopure specifications without derivatization.

Chiral Separation Enantiomeric Purity Gas Chromatography

pKa Shift of +0.23 Units Relative to Cyclopropanecarboxylic Acid Alters Ionization at Physiological pH

The predicted pKa of trans-2-methylcyclopropanecarboxylic acid is 4.88 ± 0.11 [1], while the experimentally determined pKa of unsubstituted cyclopropanecarboxylic acid is 4.65 [2]. The +0.23 log unit shift is attributable to the weak electron-donating inductive effect of the trans-methyl group. At physiological pH 7.4, this translates to a marginally lower fraction of ionized carboxylate for the trans-methyl analog, which may influence passive membrane permeability and plasma protein binding in pharmacokinetic contexts.

Physicochemical Properties Acidity Drug-likeness

trans Configuration Is Essential for BACE1 Inhibitor Scaffold Leading to In Vivo β-Amyloid Reduction

trans-Methylcyclopropanecarboxylic acid has been employed as a key reactant in the synthesis of isonicotinamide-derived β-secretase (BACE1) inhibitors that demonstrated in vivo reduction of β-amyloid levels . The trans geometry of the cyclopropane ring enforces a specific dihedral angle that is critical for the CH–π interaction between the cyclopropane and the Tyr71 side chain of BACE1, as revealed by X-ray crystallography of a related cyclopropane-constrained inhibitor series [1]. The cis isomer, in contrast, directs the methyl and carboxyl groups into a different spatial orientation, yielding a distinct binding mode that was found to be less potent in the same series [1].

Medicinal Chemistry Alzheimer's Disease β-Secretase Inhibition

Recommended Application Scenarios for trans-2-Methylcyclopropanecarboxylic Acid Procurement


Multi-Kilogram Pharmaceutical Intermediate Supply via Optimized Cyclopropanation

The Delhaye et al. (2007) scalable process, delivering a 56% yield under DoE-optimized conditions, makes trans-2-methylcyclopropanecarboxylic acid a viable multi-kilogram intermediate for pharmaceutical development programs that require a chiral cyclopropane carboxylic acid building block [1]. Procurement groups should prioritize suppliers who have implemented this or an equivalent high-yield, safety-characterized process to ensure cost predictability and supply security.

Enantiopure Building Block for Asymmetric Synthesis of BACE1 Inhibitors

Given the established role of trans-2-methylcyclopropanecarboxylic acid in the synthesis of isonicotinamide-based BACE1 inhibitors with in vivo β-amyloid lowering activity, medicinal chemistry teams should specify the trans isomer with enantiomeric purity verified by the demonstrated chiral GC method (Rs > 1.5) [2]. This ensures that the downstream cyclopropane-constrained pharmacophore retains the correct geometry for the critical CH–π interaction with BACE1 Tyr71 [3].

Physicochemical Fine-Tuning in CNS Drug Discovery Programs

The +0.23 pKa shift of trans-2-methylcyclopropanecarboxylic acid relative to the unsubstituted parent acid reduces the ionized fraction at pH 7.4 [4]. This property can be exploited in central nervous system (CNS) drug discovery where lower ionization favors blood-brain barrier penetration. Procurement of the trans-methyl analog rather than cyclopropanecarboxylic acid itself may represent a rational, data-driven choice for CNS-oriented lead optimization campaigns.

Chiral Chromatography Method Development and Reference Standard Qualification

The validated chiral GC separation achieving Rs > 1.5 for DL-trans-2-methylcyclopropanecarboxylic acid without derivatization [2] positions this compound as a useful reference standard for analytical method development, column qualification, and enantiomeric purity testing across chiral cyclopropane carboxylic acid platforms in quality control laboratories.

Quote Request

Request a Quote for trans-2-Methylcyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.